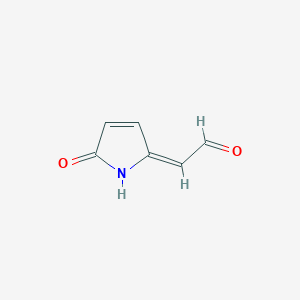
(Z)-5-(2-Hydroxyvinyl)-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-5-(2-Hydroxyvinyl)-2H-pyrrol-2-one is a heterocyclic organic compound with a unique structure that includes a pyrrolone ring and a hydroxyvinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(2-Hydroxyvinyl)-2H-pyrrol-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a suitable aldehyde with a pyrrolone derivative in the presence of a base. The reaction conditions often include moderate temperatures and solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. Catalysts and continuous flow reactors can be employed to enhance the reaction rates and product purity.
化学反応の分析
Types of Reactions
(Z)-5-(2-Hydroxyvinyl)-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyvinyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The pyrrolone ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide or electrophilic aromatic substitution reagents.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols or hydrocarbons.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
Chemistry
In chemistry, (Z)-5-(2-Hydroxyvinyl)-2H-pyrrol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a valuable compound for pharmaceutical research.
Industry
In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials. Its reactivity and stability make it suitable for various applications in material science and engineering.
作用機序
The mechanism of action of (Z)-5-(2-Hydroxyvinyl)-2H-pyrrol-2-one involves its interaction with specific molecular targets. The hydroxyvinyl group can form hydrogen bonds with biological macromolecules, while the pyrrolone ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
(Z)-2-(2-Hydroxyvinyl)pyridine: Similar structure but with a pyridine ring instead of a pyrrolone ring.
(Z)-3-(2-Hydroxyvinyl)indole: Contains an indole ring, offering different electronic properties.
(Z)-4-(2-Hydroxyvinyl)quinoline: Features a quinoline ring, providing distinct reactivity and applications.
Uniqueness
(Z)-5-(2-Hydroxyvinyl)-2H-pyrrol-2-one is unique due to its specific combination of a pyrrolone ring and a hydroxyvinyl group. This structure imparts unique reactivity and potential applications that are not observed in its analogs. The presence of both electron-donating and electron-withdrawing groups in the molecule allows for versatile chemical transformations and interactions.
特性
分子式 |
C6H5NO2 |
|---|---|
分子量 |
123.11 g/mol |
IUPAC名 |
(2E)-2-(5-oxopyrrol-2-ylidene)acetaldehyde |
InChI |
InChI=1S/C6H5NO2/c8-4-3-5-1-2-6(9)7-5/h1-4H,(H,7,9)/b5-3+ |
InChIキー |
RNHSCDHXYPKJTL-HWKANZROSA-N |
異性体SMILES |
C\1=CC(=O)N/C1=C/C=O |
正規SMILES |
C1=CC(=O)NC1=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


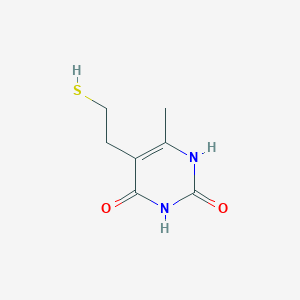
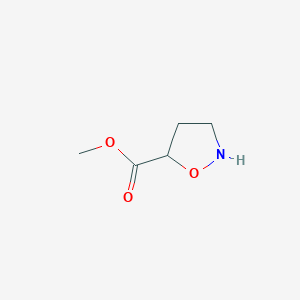
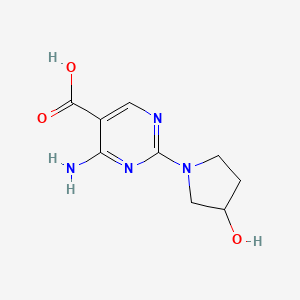


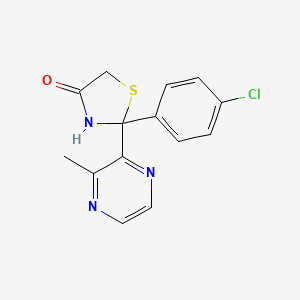
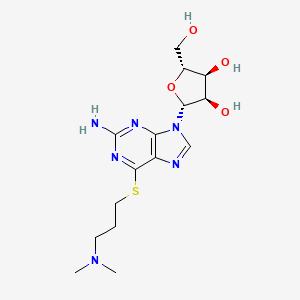
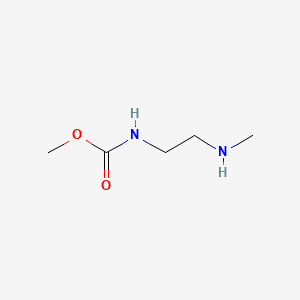
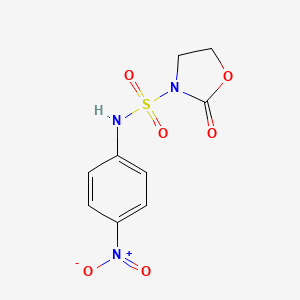
![[(5-methyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12918788.png)
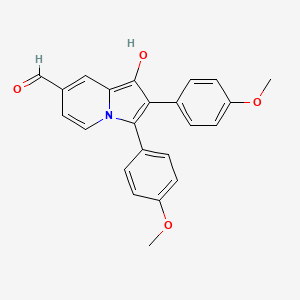
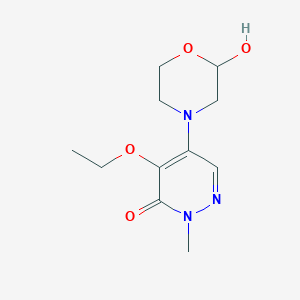
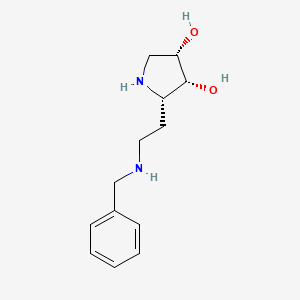
![2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine](/img/structure/B12918814.png)
